![molecular formula C15H24N2O2 B5723883 (1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine, commonly known as MDMA, is a psychoactive drug that has been extensively studied for its potential therapeutic effects. MDMA is a member of the amphetamine family and is structurally similar to both amphetamine and methamphetamine. MDMA is a Schedule I controlled substance in the United States, which means that it has a high potential for abuse and no accepted medical use.
作用機序
MDMA acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of euphoria, empathy, and sociability. The exact mechanism of action of MDMA is not well understood, but it is thought to involve the activation of certain receptors in the brain.
Biochemical and Physiological Effects:
MDMA has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. In addition, MDMA can cause dehydration, hyperthermia, and electrolyte imbalances. These effects can be dangerous, particularly in the context of recreational use.
実験室実験の利点と制限
MDMA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively potent and selective serotonin releaser, which makes it useful for studying the role of serotonin in behavior and cognition. However, MDMA is also a highly regulated substance, which can make it difficult to obtain for research purposes. In addition, the potential for abuse and adverse effects of MDMA make it a challenging substance to work with in laboratory settings.
将来の方向性
There are a number of potential future directions for research on MDMA. One area of interest is the potential therapeutic use of MDMA in the treatment of mental health conditions such as PTSD and anxiety. Another area of interest is the potential for MDMA to enhance empathy and prosocial behavior, and its potential use in the treatment of social disorders such as autism. Further research is needed to fully understand the potential benefits and risks of MDMA use in these contexts, as well as to develop safer and more effective methods of MDMA administration.
合成法
MDMA can be synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid to form MDP2P, which is then reduced with aluminum amalgam to form MDMA. This synthesis method has been widely used in both illegal and legal settings, and has been the subject of much research.
科学的研究の応用
MDMA has been studied for its potential therapeutic effects in a number of different contexts, including psychotherapy for post-traumatic stress disorder (PTSD) and anxiety, as well as for its potential as an adjunct to psychotherapy for other mental health conditions. MDMA has also been studied for its effects on social behavior, empathy, and prosocial behavior.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-17(5-2)9-8-16(3)11-13-6-7-14-15(10-13)19-12-18-14/h6-7,10H,4-5,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOTPSLBGPQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethyl-N-methylethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)
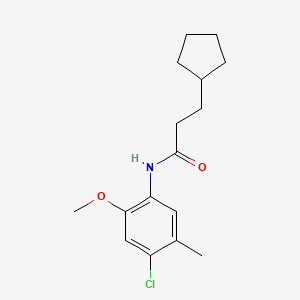
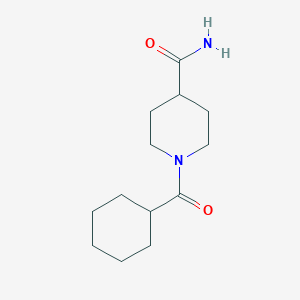
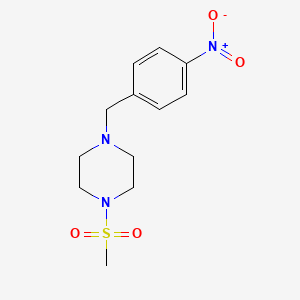
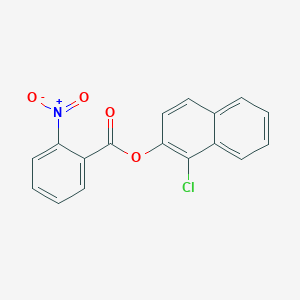
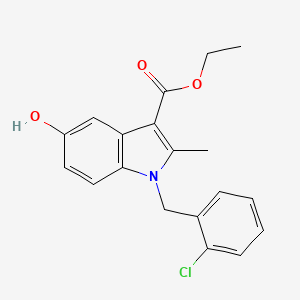
![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)
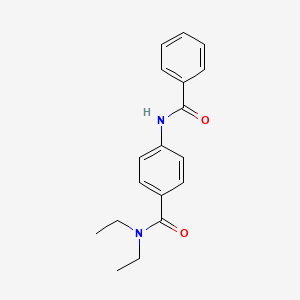
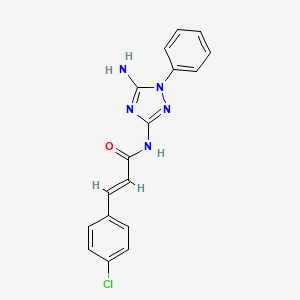
![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)

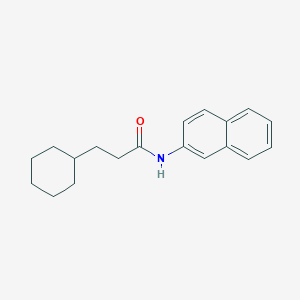
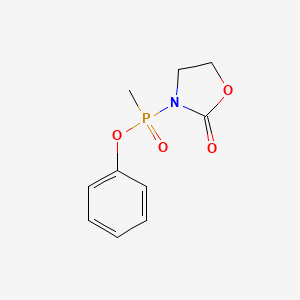
![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)